Product packaging for 2-(Pent-4-ynyloxy)isonicotinic acid(Cat. No.:CAS No. 1924321-92-5)

2-(Pent-4-ynyloxy)isonicotinic acid

Cat. No.: B1410964
CAS No.: 1924321-92-5
M. Wt: 205.21 g/mol
InChI Key: UQRRYFWDJBFXGW-UHFFFAOYSA-N
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Description

Significance of Isonicotinic Acid Derivatives in Contemporary Organic Chemistry

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position. wikipedia.orgnih.gov This core structure is a fundamental building block in the synthesis of a wide array of more complex molecules. chempanda.com Derivatives of isonicotinic acid are of considerable interest in medicinal chemistry and pharmaceutical sciences due to their diverse biological activities. ontosight.aidrugbank.com

Historically, isonicotinic acid derivatives have been pivotal in the development of treatments for tuberculosis. chempanda.com For instance, isoniazid (B1672263), a primary antitubercular drug, is a hydrazide derivative of isonicotinic acid. drugbank.comnih.gov It functions as a prodrug that, once activated, inhibits the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov The success of isoniazid has spurred the synthesis of other derivatives, such as ethionamide (B1671405) and iproniazid, which have also found applications in treating tuberculosis and, in the case of iproniazid, depression. chempanda.comdrugbank.com

The versatility of the isonicotinic acid scaffold allows for extensive chemical modification, enabling researchers to fine-tune the biological and physical properties of the resulting molecules. ontosight.aiontosight.ai These modifications can influence a compound's solubility, stability, and ability to interact with biological targets like enzymes and receptors. ontosight.ai Consequently, isonicotinic acid derivatives have been investigated for a range of therapeutic applications, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai The ongoing research into these compounds highlights their enduring importance in the quest for novel therapeutic agents. nih.govontosight.ainih.gov

The Strategic Role of Alkyne Functionalities in Molecular Design and Synthesis

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are highly valuable functional groups in modern organic chemistry. mdpi.comrsc.org Their unique linear geometry and the high electron density of the triple bond confer specific reactivity that chemists can exploit for the construction of complex molecular architectures. solubilityofthings.comstudysmarter.co.uk Terminal alkynes, where the triple bond is at the end of a carbon chain, are particularly important due to the presence of a weakly acidic proton, which can be removed to form a potent nucleophile. alfa-chemistry.com

One of the most significant applications of terminal alkynes is in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where a terminal alkyne reacts with an azide (B81097) to form a stable triazole ring. nih.govbioclone.net This reaction is exceptionally reliable and can be performed under mild, aqueous conditions, making it ideal for bioconjugation—the process of linking molecules to biomolecules such as proteins or nucleic acids. bioclone.netnih.gov

The alkyne functionality serves as a versatile "handle" that can be incorporated into various molecules. rsc.org Its small size and stability under many reaction conditions make it a bio-orthogonal group, meaning it does not react with or interfere with biological systems. bioclone.net This property is crucial for applications in chemical biology, where researchers aim to label and track biomolecules within their native environment. rsc.org Furthermore, the rigidity of the alkyne bond is exploited in materials science to create well-defined and shape-persistent molecular structures. nih.gov

Scope and Research Focus on 2-(Pent-4-ynyloxy)isonicotinic Acid within Scholarly Pursuits

The compound this compound represents a sophisticated molecular design that strategically combines the key features of both isonicotinic acid derivatives and terminal alkynes. While extensive, specific scholarly articles focusing solely on this molecule are not prevalent, its structure strongly suggests its potential as a bifunctional linker in various advanced chemical applications.

The isonicotinic acid portion of the molecule provides a robust heterocyclic core that can participate in a variety of chemical transformations and interactions. The carboxylic acid group can be readily converted into esters or amides, or it can be used to coordinate with metal ions. The pyridine nitrogen offers another site for interaction, including hydrogen bonding or metal coordination.

The pent-4-ynyloxy side chain introduces a terminal alkyne, a highly versatile functional group. As discussed, this alkyne can readily participate in click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbioclone.net This allows for the covalent attachment of this molecule to other molecules containing an azide group, forming a stable triazole linkage.

Given these features, this compound is an ideal candidate for use as a linker molecule in bioconjugation and materials science. ub.edu For example, it could be used to attach a therapeutic agent to an antibody, creating an antibody-drug conjugate (ADC) for targeted cancer therapy. The isonicotinic acid end could be conjugated to the drug, while the alkyne end could be "clicked" onto a modified antibody. In materials science, it could be used to functionalize surfaces or to construct complex, well-defined polymer architectures. The combination of a biologically relevant scaffold with a versatile chemical handle makes this compound a compound of significant interest for future research and development in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B1410964 2-(Pent-4-ynyloxy)isonicotinic acid CAS No. 1924321-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pent-4-ynoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-3-4-7-15-10-8-9(11(13)14)5-6-12-10/h1,5-6,8H,3-4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRRYFWDJBFXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Pent 4 Ynyloxy Isonicotinic Acid and Analogous Constructs

Construction and Diversification of the Functionalized Pyridine (B92270) Core

The strategic assembly of the pyridine nucleus is a cornerstone of synthetic organic chemistry. Modern approaches have moved beyond classical condensation reactions to harness the power of radical-mediated and transition-metal-catalyzed processes, offering unprecedented control over regioselectivity and functional group tolerance.

Radical Cyclization Approaches to Substituted Pyridines

Radical cyclization reactions provide a powerful means for the construction of heterocyclic systems, including the pyridine ring. These methods often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a tethered π-system. The use of tris(trimethylsilyl)silane (TTMSS) in conjunction with an initiator like azobisisobutyronitrile (AIBN) is a common strategy for mediating such transformations. For instance, the intramolecular cyclization of appropriately substituted o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to yield complex fused pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields. chemrxiv.org This approach highlights the potential of radical-mediated C-C bond formation in building up the core structure, which could be adapted for precursors leading to functionalized pyridines.

A key advantage of radical cyclizations is their tolerance of various functional groups that might be sensitive to more ionic or organometallic reaction conditions. The challenge in applying this methodology to a target like 2-(Pent-4-ynyloxy)isonicotinic acid would lie in the design of a suitable acyclic precursor that, upon radical generation and cyclization, would afford the desired 2,4-disubstituted pyridine core.

Direct C-H Functionalization Strategies on 2-Alkoxypyridines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules by avoiding the need for pre-functionalized starting materials. wikipedia.org However, achieving site-selectivity on heteroaromatic rings like pyridine presents a significant challenge due to the inherent electronic properties of the ring.

In the case of 2-alkoxypyridines, the nitrogen atom strongly deactivates the ring towards electrophilic substitution and directs metallation or C-H activation preferentially to the C6 and C3 positions. Functionalization at the C4 (para) position to generate an isonicotinic acid derivative is electronically and sterically disfavored and represents a considerable synthetic hurdle. nih.govresearchgate.net

Recent advancements have sought to overcome these regioselectivity challenges. Strategies involving the formation of transient intermediates, such as oxazino pyridines, have been shown to enable para-selective C-H alkylation under acidic conditions. nih.govresearchgate.net These methods typically proceed through a Minisci-type radical alkylation of a protonated pyridinium (B92312) salt intermediate. nih.govresearchgate.net While powerful for installing alkyl groups, the direct C-H carboxylation at the C4 position of a simple 2-alkoxypyridine using CO₂ or other C1 sources remains largely undeveloped. Consequently, the synthesis of 2-alkoxyisonicotinic acids rarely proceeds via direct C-H functionalization at the C4 position of a pre-formed 2-alkoxypyridine. Instead, a more common and reliable approach involves starting with a pyridine ring that is already functionalized at the 4-position with a group that can be converted to a carboxylic acid, such as a methyl group.

Elaboration of the Pent-4-ynyloxy Side Chain

The pent-4-ynyloxy moiety is a critical component, providing a terminal alkyne handle for further chemical modification, such as in click chemistry or as a building block in coupling reactions. Its introduction requires the preparation of the corresponding alcohol followed by an etherification reaction.

The key precursor for the side chain is 4-pentyn-1-ol. This terminal alkynol can be synthesized through various routes, with a well-established method involving the ring-opening of tetrahydrofurfuryl chloride with a strong base like sodium amide in liquid ammonia. This reaction proceeds via an E2 elimination followed by nucleophilic attack and a subsequent elimination-rearrangement cascade.

The table below summarizes a typical laboratory preparation of 4-pentyn-1-ol.

Parameter Condition
Starting Material Tetrahydrofurfuryl chloride
Reagent Sodium amide (NaNH₂) in liquid ammonia
Catalyst Ferric nitrate (Fe(NO₃)₃) (catalytic amount)
Quenching Agent Ammonium chloride (NH₄Cl)
Solvent for Extraction Diethyl ether
Typical Yield 75–85%

This method provides a reliable and scalable route to the required terminal alkynol, which is then used in the subsequent etherification step.

Attaching the alkynyloxy side chain to the C2 position of the pyridine ring is typically accomplished via nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor, such as 2-chloropyridine or 2-bromopyridine. Two primary methodologies are employed for this transformation: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of an alkoxide with an organohalide. byjus.commasterorganicchemistry.com In this context, 4-pentyn-1-ol is first deprotonated with a strong base (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding alkoxide. This potent nucleophile then displaces the halide from the 2-position of the pyridine ring. chemistrysteps.com This reaction follows an SN2-like mechanism and is highly effective for this type of transformation. byjus.commasterorganicchemistry.com

The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide. wikipedia.orgorganic-chemistry.org This method is particularly useful when the SNAr reaction is sluggish. The reaction typically requires a copper(I) or copper(II) catalyst, a base (e.g., K₂CO₃), and often a ligand in a high-boiling polar solvent. wikipedia.orgnih.gov Modern protocols have been developed that allow the reaction to proceed under milder conditions. nih.gov

The following table compares typical conditions for these two etherification methods.

Method Substrate Reagents Catalyst Typical Solvents Temperature
Williamson Synthesis 2-Chloropyridine4-Pentyn-1-ol, NaH or KHNoneTHF, DMFRoom Temp. to 100 °C
Ullmann Condensation 2-Bromopyridine4-Pentyn-1-ol, K₂CO₃CuI, CuCl₂DMF, NMP, Dioxane80–210 °C

For the synthesis of 2-(pent-4-ynyloxy)pyridine derivatives, the Williamson approach is often preferred due to its catalyst-free nature and generally milder conditions.

Strategies for Convergent and Divergent Synthetic Pathways

Convergent Synthesis:

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages of the sequence. For this compound, a logical convergent approach would involve the synthesis of two main building blocks:

An isonicotinic acid core functionalized at the 2-position (e.g., 2-hydroxyisonicotinic acid).

The pent-4-ynyloxy side chain, likely in the form of an alkyl halide or tosylate (e.g., 5-bromopent-1-yne or pent-4-yn-1-ol tosylate).

Divergent Synthesis:

In contrast, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of different but structurally related products. This strategy is exceptionally well-suited for medicinal chemistry and materials science, where the goal is often to create a library of analogs to explore structure-activity relationships.

For this compound and its analogs, a suitable common precursor would be a readily available, appropriately functionalized isonicotinic acid derivative, such as methyl 2-chloroisonicotinate. 2-Chloronicotinic acid itself is a key intermediate that can be synthesized from nicotinic acid. wikipedia.orgsemanticscholar.org From this chlorinated intermediate, the target compound can be synthesized via nucleophilic aromatic substitution with pent-4-yn-1-ol.

The power of the divergent approach lies in its modularity. The same 2-chloroisonicotinate precursor can be reacted with a wide array of different alcohols (e.g., other alkynyl alcohols, alkyl alcohols, or functionalized phenols) to rapidly generate a diverse library of 2-alkoxyisonicotinic acid derivatives. This allows for systematic modification of the side chain to probe its influence on the molecule's properties. Various methods for synthesizing derivatives from 2-chloronicotinic acid highlight its utility as a starting point for creating diverse molecular structures. researchgate.netatlantis-press.com

The following diagram illustrates the conceptual difference between convergent and divergent pathways for the synthesis of this compound and its analogs.

StrategyDescriptionApplication to Target Synthesis
Convergent Key fragments are synthesized separately and then joined together. organic-chemistry.org[Fragment A: 2-Hydroxyisonicotinic acid] + [Fragment B: Pent-4-ynyl halide] → this compound
Divergent A common precursor is used to generate a library of related compounds. researchgate.netatlantis-press.com[Common Precursor: 2-Chloroisonicotinic acid] + [Various Alcohols (R-OH)] → Library of 2-(RO)isonicotinic acids

Reactivity Profiles and Transformative Chemistry of 2 Pent 4 Ynyloxy Isonicotinic Acid

Chemical Reactivity of the Terminal Alkyne Functionality

The terminal C≡C triple bond is the primary site of reactivity, enabling diverse transformations ranging from cycloadditions to hydrofunctionalizations and metal-catalyzed cross-couplings. The electronic and steric environment of the alkyne, influenced by the adjacent ether and the distant, yet potentially coordinating, isonicotinic acid group, plays a crucial role in modulating its reactivity.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govchemie-brunschwig.ch This reaction is celebrated for its high yields, mild reaction conditions, exceptional functional group tolerance, and bioorthogonality, making it invaluable in drug discovery, bioconjugation, and materials science. researchgate.netmdpi.comsigmaaldrich.com The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) through a six-membered copper(III) metallacycle intermediate to yield the triazole product. nih.govresearchgate.net

For 2-(pent-4-ynyloxy)isonicotinic acid, the terminal alkyne is primed for CuAAC reactions. A significant feature of this substrate is the presence of the isonicotinic acid moiety. The pyridine (B92270) nitrogen, positioned appropriately, could act as an internal chelating ligand for the copper catalyst. Such intramolecular coordination can accelerate the reaction rate. This concept is supported by studies where azides containing an adjacent pyridine group (picolyl azides) exhibit significantly enhanced reaction kinetics compared to their non-chelating counterparts, even at low copper concentrations. nih.gov This suggests that the isonicotinic acid group in this compound could facilitate the formation of the active copper-acetylide intermediate, potentially allowing for efficient click reactions under biocompatible conditions. nih.gov

While CuAAC is generally robust, potential side reactions can occur. For instance, terminal alkynes with nearby carboxylic acids, such as 4-pentynoic acid, can sometimes lead to enol-lactone formation as a side product. nih.gov However, the use of accelerating ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) can suppress this pathway. nih.gov Given the structural similarity, this potential reactivity should be considered when designing CuAAC reactions with this compound, although the separation between the alkyne and the carboxylic acid by the ether linkage may mitigate this effect.

Hydrofunctionalization reactions, involving the addition of an H-X bond across the C≡C triple bond, offer a direct and atom-economical route to introduce new functionality. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a key challenge, often controlled by the choice of catalyst and reaction conditions.

The addition of thiols to alkynes (hydrothiolation) produces vinyl sulfides, which are valuable intermediates in organic synthesis. rsc.org This transformation can be catalyzed by a variety of transition metals, including rhodium, nickel, and copper, with the catalyst system being crucial for controlling the regioselectivity. researchgate.netresearchgate.net Generally, radical-initiated reactions yield anti-Markovnikov (linear) products, while metal-catalyzed pathways can provide access to either Markovnikov (branched) or anti-Markovnikov adducts. researchgate.netscispace.com

For a terminal alkyne like that in this compound, transition-metal catalysis offers pathways to both regioisomers.

Markovnikov-Selective Hydrothiolation : Nickel catalysts bearing N-heterocyclic carbene (NHC)-carboxylate ligands have been shown to be highly effective for the Markovnikov-selective hydrothiolation of terminal alkynes. researchgate.net The carboxylate group on the ligand is proposed to act as an acid-base co-catalyst, facilitating the formation of nickel-thiolate intermediates that lead to the branched product. researchgate.net The inherent carboxylic acid functionality in this compound could potentially play a similar role, influencing the reaction's outcome.

Anti-Markovnikov-Selective Hydrothiolation : Copper-based nanocatalysts have been used for the anti-Markovnikov hydrothiolation of activated alkynes, proceeding with high Z-stereoselectivity. rsc.org The proposed mechanism involves activation of the alkyne by coordination to the copper center, followed by nucleophilic attack of the thiol. rsc.org

Switchable Regioselectivity : Rhodium(I) complexes have demonstrated the ability to switch selectivity based on reaction additives. The use of pyridine as an additive in Rh(I)-NHC catalyzed hydrothiolation has been shown to dramatically increase the selectivity for the Markovnikov product. unizar.esrsc.org DFT calculations suggest that pyridine coordinates to the β-alkenyl rhodium intermediate, stabilizing it and thus disfavoring the pathway to the linear product, while not affecting the α-alkenyl intermediate. rsc.org This finding is highly relevant for this compound, as its own pyridine ring could act as an intramolecular directing group, favoring the formation of the branched α-vinyl sulfide.

Catalyst SystemTypical RegioselectivityPotential Influence of Substrate
[Ni(η⁵-Cp)(κ²-C,O-NHC)]MarkovnikovThe isonicotinic acid moiety could participate as an acid-base co-catalyst. researchgate.net
CuNPs/TiO₂Anti-Markovnikov (Z-selective)Coordination of the alkyne to the copper surface leads to linear product formation. rsc.org
Rh(I)-NHC Complexes + PyridineMarkovnikovThe substrate's pyridine ring may act as an intramolecular ligand, enhancing Markovnikov selectivity. unizar.esrsc.org

The transition-metal-catalyzed addition of an aromatic C-H bond across an alkyne (hydroarylation) is a powerful tool for constructing complex molecular scaffolds, including heterocycles. rsc.org This transformation can proceed via inter- or intramolecular pathways, with catalysts based on palladium, copper, and other metals being commonly employed. rsc.orgrsc.org

In the context of this compound, intramolecular hydroarylation could be envisioned if the molecule were tethered to another aromatic ring. More pertinent is the potential for intermolecular hydroarylation. An external aryl partner could add across the alkyne, and the resulting vinyl-arene could then participate in subsequent cyclization reactions involving the isonicotinic acid group. Alternatively, the C-H bonds of the pyridine ring in this compound itself could potentially be activated to add across the alkyne of another molecule in a dimerization-type reaction, although this would likely require specific catalytic conditions to overcome the challenge of self-reactivity. Copper-catalyzed systems have been shown to be efficient for the intramolecular hydroarylation of aryl alkynes under mild conditions, demonstrating good tolerance for various functional groups, which suggests that the functionalities in this compound would be compatible with such processes. rsc.org

The direct carboxylation of terminal alkynes with carbon dioxide (CO₂) is an atom-economical method for synthesizing propiolic acids, representing a valuable strategy for CO₂ utilization. acs.org This transformation can be achieved using metal-free, base-promoted conditions or through transition-metal catalysis. rsc.orgresearchgate.net

Metal-Free Carboxylation : Strong bases like cesium carbonate (Cs₂CO₃) can promote the direct carboxylation of terminal alkynes with CO₂ at elevated temperatures and pressures, obviating the need for a metal catalyst. acs.orgrsc.orgresearchgate.net This method shows broad substrate scope and good functional group tolerance.

Metal-Catalyzed Carboxylation : Coinage metals, particularly copper and silver, are effective catalysts for alkyne carboxylation under milder conditions. acs.orgmdpi.com Copper(I)-NHC complexes, for example, can activate the terminal alkyne, facilitating the insertion of CO₂. mdpi.com Photocatalytic systems using copper-porphyrin frameworks have also been developed, allowing the reaction to proceed at room temperature and atmospheric pressure. acs.org

The terminal alkyne of this compound is an excellent candidate for this reaction. Carboxylation would transform the molecule into a novel di-acid, 2-((6,6-dicarboxyhex-4-yn-1-yl)oxy)isonicotinic acid, a potentially interesting building block for polymers or metal-organic frameworks. The isonicotinic acid moiety is expected to be stable under these conditions.

MethodCatalyst/PromoterTypical ConditionsReference
Base-PromotedCs₂CO₃120 °C, 2.5 atm CO₂ acs.orgrsc.org
Silver-CatalyzedAgI / Cs₂CO₃50 °C, 2 bar CO₂ acs.org
Copper-CatalyzedCu(I)-NHC ComplexesMild Conditions mdpi.com
PhotocatalyticCu₂TCPP(Cu)25 °C, 1 atm CO₂, Light acs.org

Alkyne metathesis is a powerful reaction that redistributes C≡C triple bonds, enabling the synthesis of complex alkynes and macrocycles. This transformation is typically catalyzed by high-oxidation-state metal alkylidyne complexes, such as those of molybdenum, tungsten, and rhenium.

Recent advances have led to the development of d² Rhenium(V) alkylidyne complexes supported by phosphino-phenolate ligands and a labile pyridine ligand. acs.org These catalysts are highly efficient for both homo-metathesis and ring-closing alkyne metathesis (RCAM). Crucially, they exhibit excellent tolerance for a wide range of functional groups, including ethers, heterocycles, amides, and esters. acs.org The presence of a labile pyridine ligand in the catalyst precursor is of particular interest. acs.org

The reaction of this compound in the presence of such a catalyst could lead to a homodimerization product via alkyne metathesis, yielding a C18-di-alkyne with two isonicotinic acid end-groups, with the release of but-2-yne. The pyridine moiety within the substrate itself could potentially interact with the metal center of the catalyst, possibly influencing its activity or stability. The demonstrated robustness of these Re(V) catalysts suggests that the isonicotinic acid functionality would be well-tolerated during the metathesis reaction.

Intramolecular Cyclization Reactions Involving the Alkyne

The terminal alkyne of this compound is a versatile functional group that can participate in various intramolecular cyclization reactions, often catalyzed by transition metals like gold or rhodium. These reactions are powerful tools for the construction of complex heterocyclic scaffolds.

Gold catalysts, in particular, are known to activate the alkyne moiety, making it susceptible to nucleophilic attack by the pyridine nitrogen. This initial step forms a key intermediate that can undergo further transformations. For instance, in related systems, gold-catalyzed cyclization of 2-(1-alkynyl)pyridines leads to the formation of indolizine (B1195054) derivatives. rsc.org A plausible mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the activated alkyne. rsc.orgbeilstein-journals.org This process generates a vinyl-gold intermediate which can then undergo further reactions to yield various fused heterocyclic systems. The specific outcome of the reaction can be influenced by the reaction conditions and the presence of other functional groups.

Rhodium catalysts can also promote the cyclization of alkynes. While specific studies on this compound are not prevalent, related rhodium-catalyzed reactions of alkynes with nitrogen-containing heterocycles demonstrate the potential for such transformations. nih.govrsc.org These reactions often proceed through a C-H activation mechanism, where the rhodium catalyst activates a C-H bond on the pyridine ring, followed by insertion of the alkyne.

The table below summarizes representative intramolecular cyclization reactions involving alkynyl pyridine derivatives, highlighting the catalyst used and the resulting heterocyclic core.

Catalyst Reactant Type Product Type Reference
Gold(I)2-(1-Alkynyl)-cyclopropyl pyridines beilstein-journals.orgresearchgate.netoxazepino[5,4-a] indolizines rsc.org
Gold(I)2-(1-Alkynyl)-2-alken-1-onesBicyclic oxazines beilstein-journals.org
Rhodium(II)7-Alkynyl cycloheptatrienesAlkynylcyclopropanes nih.gov

This table presents examples of intramolecular cyclization reactions of alkynyl pyridine derivatives, which are analogous to the potential reactivity of this compound.

Reactivity and Functionalization of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the alkoxy and carboxylic acid substituents further modulates this reactivity.

Directed C-H functionalization is a powerful strategy for the selective introduction of new functional groups onto the pyridine ring. beilstein-journals.orgsci-hub.se In the case of this compound, the carboxylic acid group can act as a directing group, facilitating the functionalization of the C-H bonds at the C3 and C5 positions.

Transition metal catalysts, particularly those based on palladium and rhodium, are commonly employed for directed C-H functionalization. researchgate.netnih.gov For example, palladium-catalyzed C-H arylation of isonicotinic acid derivatives has been reported, where an amide directing group is used to achieve functionalization at the C3 and C4 positions. nih.gov While isonicotinic acid itself may not be reactive under these conditions, its derivatives can be effectively functionalized. nih.gov

Rhodium(III) catalysts have also been shown to be effective for the C-H functionalization of pyridine derivatives. nih.govnih.govacs.org These reactions often proceed through a chelation-assisted mechanism, where the directing group coordinates to the metal center, bringing the catalyst in close proximity to the target C-H bond. nih.gov The table below showcases examples of directed C-H functionalization on pyridine derivatives.

Catalyst Directing Group Position Functionalized Reactant Product Reference
Pd(OAc)₂AmideC3, C4N-phenyl isonicotinamideArylated isonicotinamide nih.gov
[Ir(cod)(OMe)]₂/dtbpyCyanoC3, C45-bromo-2-cyanopyridineBorylated pyridine nih.gov
[RhCp*Cl₂]₂AmideC3N-phenyl isonicotinamideHeteroarylated isonicotinamide nih.gov

This interactive table illustrates different catalytic systems and directing groups used for the C-H functionalization of pyridine rings, a reaction type applicable to derivatives of this compound.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. However, direct nucleophilic substitution on an unsubstituted pyridine ring is generally difficult and requires harsh conditions. The presence of the 2-alkoxy group in this compound can influence the regioselectivity of nucleophilic attack.

Conversely, electrophilic aromatic substitution on the pyridine ring is generally sluggish due to the deactivating effect of the nitrogen atom. quimicaorganica.orgpearson.com Reactions typically require forcing conditions and often occur at the C3 and C5 positions. quimicaorganica.org The presence of the electron-donating alkoxy group at the C2 position may somewhat activate the ring towards electrophilic attack, while the electron-withdrawing carboxylic acid at the C4 position would have a deactivating effect.

Lewis acids can be used to activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, further increasing its electron-deficient character. researchgate.net This strategy can facilitate nucleophilic aromatic substitution reactions.

The nitrogen atom of the pyridine ring can be readily functionalized to form pyridinium (B92312) salts or pyridine N-oxides. wikipedia.orgrsc.orgcnrs.fr These modifications significantly alter the reactivity of the pyridine nucleus.

Formation of a pyridinium salt by N-alkylation or N-acylation makes the pyridine ring even more electron-deficient and highly susceptible to nucleophilic attack. nih.govrsc.org This increased reactivity can be exploited for various synthetic transformations.

Alternatively, oxidation of the pyridine nitrogen to a pyridine N-oxide introduces a new dimension to its reactivity. wikipedia.orgyoutube.comresearchgate.net The N-oxide group acts as an internal oxygen source and can direct ortho-functionalization. researchgate.netsemanticscholar.org It also activates the C2 and C4 positions towards nucleophilic attack and can facilitate electrophilic substitution at the C4 position by stabilizing the intermediate. wikipedia.orgyoutube.com The N-oxide can be subsequently removed by deoxygenation, providing a versatile method for the synthesis of substituted pyridines. semanticscholar.org

N-Functionalization Effect on Pyridine Ring Typical Subsequent Reactions Reference
N-Alkylation (Pyridinium Salt)Increased electrophilicityNucleophilic addition/substitution nih.govrsc.org
N-Oxidation (Pyridine N-Oxide)Activation for nucleophilic and electrophilic attack, directs ortho-functionalizationC-H activation, nucleophilic substitution, electrophilic substitution wikipedia.orgresearchgate.netsemanticscholar.org

This table summarizes the influence of N-functionalization on the reactivity of the pyridine ring, a key aspect of the chemistry of this compound.

Transformations of the Carboxylic Acid Group

The carboxylic acid group at the C4 position of this compound is a key functional handle that can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of the molecule.

The carboxylic acid can be easily converted into esters and amides through standard condensation reactions. wikipedia.orgresearchgate.net These derivatives are often more stable and can be used in subsequent reactions where a free carboxylic acid might interfere. For instance, the formation of an amide can serve as a directing group for C-H functionalization, as discussed in section 3.2.1. nih.gov

The synthesis of isonicotinic acid hydrazide derivatives, for example, is a well-established process that can be applied to this compound. buketov.edu.kzgoogle.com These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and can also exhibit biological activity. researchgate.net The reaction of the carboxylic acid with various amines or alcohols, often in the presence of a coupling agent, provides access to a wide array of amide and ester derivatives with diverse properties and potential applications.

Intramolecular Cycloisomerization of Alkynoic Acids

The intramolecular cycloisomerization of alkynoic acids is a powerful, atom-economical method for the synthesis of unsaturated lactones, which are prevalent structural motifs in many biologically active compounds and natural products. researchgate.netmdpi.com This transformation is typically catalyzed by transition metals that activate the alkyne functionality towards nucleophilic attack by the appended carboxylic acid. researchgate.netuniovi.es

For this compound, the ether linkage positions the terminal alkyne at a suitable distance from the carboxylic acid group to potentially form a six-membered lactone via a 6-endo-dig cyclization, or a five-membered lactone through a 5-exo-dig cyclization. The regioselectivity of this cyclization is highly dependent on the choice of catalyst and reaction conditions. uniovi.es

Gold catalysts, in particular, are well-known for their ability to catalyze the cycloisomerization of alkynoic acids. mdpi.com The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity and facilitates the intramolecular nucleophilic attack by the carboxylic acid.

Table 1: Hypothetical Catalytic Systems for Intramolecular Cycloisomerization of this compound

Catalyst SystemPredominant ProductPlausible Yield (%)Reference
AuCl(PPh₃)/AgOTf6-endo-dig lactone85 mdpi.com
Pd(OAc)₂5-exo-dig lactone78 researchgate.net
RuCl₂(PPh₃)₃Mixture of isomersVariable researchgate.net
CuBr5-exo-dig lactone70 acs.org

Note: The data in this table is illustrative and based on the reported reactivity of structurally similar alkynoic acids. Specific experimental validation for this compound is required.

The formation of either the 5-exo or 6-endo product is governed by factors including the nature of the metal catalyst, the ligands, and the solvent. uniovi.es For instance, palladium catalysts often favor the 5-exo-dig pathway, leading to the formation of an exocyclic double bond, while gold catalysts can be tuned to favor the 6-endo-dig product. researchgate.netmdpi.com

Intermolecular Addition of Carboxylic Acids to Alkynes

The intermolecular addition of carboxylic acids to the terminal alkyne of this compound represents another significant transformation, yielding enol esters. These products are valuable synthetic intermediates. researchgate.netmdpi.com This reaction can also be catalyzed by various transition metals, with gold, ruthenium, and cobalt being particularly effective. mdpi.comuniovi.esacs.org

The regioselectivity of the intermolecular addition to a terminal alkyne like that in this compound is a key consideration, leading to either the Markovnikov or anti-Markovnikov adduct. Gold(I) catalysts, for example, often exhibit a preference for the Markovnikov addition product. mdpi.comacs.org

Table 2: Plausible Outcomes for the Intermolecular Addition of Acetic Acid to this compound

Catalyst SystemPredominant AdductPlausible Yield (%)Reference
[AuCl(PPh₃)]/AgPF₆Markovnikov92 mdpi.comacs.org
trans-[RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)]Markovnikov88 acs.org
Co(BF₄)₂/PhP(CH₂CH₂PPh₂)₂/ZnMarkovnikov85 uniovi.es
Rh(I) complexesZ-Enol EstersVariable uniovi.es

Note: This data is hypothetical and based on the general reactivity of terminal alkynes in intermolecular additions of carboxylic acids. The specific electronic and steric effects of the isonicotinic acid moiety would require experimental investigation.

The mechanism of this transformation typically involves the activation of the alkyne by the metal catalyst, followed by the nucleophilic attack of the external carboxylic acid. The choice of catalyst and ligands can influence not only the regioselectivity but also the stereoselectivity of the addition, particularly in the case of internal alkynes. mdpi.com For a terminal alkyne, the formation of the more substituted enol ester (Markovnikov product) is often thermodynamically favored.

Advanced Research Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Chemical Building Block

As a foundational unit, 2-(Pent-4-ynyloxy)isonicotinic acid provides a scaffold for constructing more complex molecules, leveraging the reactivity of its alkyne and carboxylic acid groups.

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, owing to their wide-ranging biological and electronic properties. While direct studies detailing the use of this compound as a precursor for such compounds are not extensively documented in publicly available literature, the inherent reactivity of its isonicotinic acid core and the terminal alkyne presents significant potential. The isonicotinic acid moiety is a well-established pharmacophore and a key component in various bioactive molecules. The alkyne group can readily participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazole rings, or in other metal-catalyzed cyclizations to generate a variety of heterocyclic systems. The combination of these two reactive sites within one molecule opens a pathway to a diverse library of novel heterocyclic structures with potential applications in drug discovery and materials science.

Functional polymers, which possess specific chemical or physical properties, are at the forefront of materials innovation. The bifunctional nature of this compound makes it an ideal candidate for a monomer in the synthesis of such polymers. The carboxylic acid group can be utilized in traditional polymerization techniques like polyesterification or polyamidation. Simultaneously, the terminal alkyne group provides a site for post-polymerization modification via click chemistry or for the creation of cross-linked polymer networks. This dual functionality allows for the precise engineering of polymer architectures with tailored properties, such as enhanced thermal stability, specific solubility, or the ability to chelate metal ions, making them suitable for applications in drug delivery, coatings, and advanced materials.

The development of new dyes and pigments is driven by the need for materials with enhanced color fastness, brightness, and specific absorption or emission properties. The isonicotinic acid structure present in this compound is a component of many chromophores. By chemically modifying the pyridine (B92270) ring and the alkyne group, it is possible to tune the electronic properties of the molecule and, consequently, its color. The alkyne can serve as a point of attachment for other aromatic or conjugated systems, extending the pi-electron delocalization and shifting the absorption spectrum into the visible range. This makes this compound a promising scaffold for creating novel organic dyes and pigments for use in textiles, printing, and optical data storage.

Computational and Theoretical Studies on 2 Pent 4 Ynyloxy Isonicotinic Acid Chemistry

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying complex systems. For 2-(pent-4-ynyloxy)isonicotinic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecule's geometry, calculate vibrational frequencies, and map out potential energy surfaces for various reactions. nih.gov

Studies on related pyridine (B92270) carboxylic acid isomers and their derivatives have demonstrated the power of DFT in confirming structures and providing insights into chemical reactivity at functional sites. nih.govtandfonline.com For instance, DFT has been used to determine the most stable conformers of isonicotinic acid methyl ester and to analyze intramolecular interactions through Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net These established methodologies can be directly applied to this compound to build a fundamental understanding of its intrinsic properties.

Analysis of Reaction Pathways and Transition States

A primary application of DFT is the detailed analysis of reaction mechanisms. This involves mapping the potential energy surface of a reaction, locating the transition state (TS) structures, and calculating the activation energies. For this compound, several reaction pathways could be investigated, such as those involving the terminal alkyne (e.g., cycloadditions, hydration, or coupling reactions) or the pyridine ring (e.g., nucleophilic substitution or N-oxidation). numberanalytics.comresearchgate.net

The process would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Searching: Identifying the first-order saddle point on the potential energy surface that connects the reactants and products. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used for this.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the corresponding reactant and product to ensure the correct connection.

DFT calculations have been successfully used to elucidate divergent reaction mechanisms, where the outcome depends on subtle changes in substituents or reaction conditions, a scenario relevant to the multifunctional nature of the target molecule. acs.org

Prediction and Interpretation of Regioselectivity and Stereoselectivity

Many reactions involving this compound could yield multiple isomers. For example, electrophilic addition to the alkyne or nucleophilic substitution on the pyridine ring can occur at different positions. researchgate.netacs.org DFT is a powerful tool for predicting and rationalizing such selectivity.

Regioselectivity: This can be predicted by comparing the activation energies of the transition states leading to different regioisomers. The pathway with the lower activation energy will be kinetically favored, leading to the major product. For example, in the alkylation of pyridines, DFT can explain why certain positions (e.g., C2 vs. C4) are favored under specific conditions. acs.org Reactivity descriptors, such as Fukui functions or the charges on atoms, can also provide a qualitative prediction of the most reactive sites.

Stereoselectivity: The preference for the formation of one stereoisomer over another can also be analyzed by comparing the energies of the diastereomeric transition states. In reactions involving chiral catalysts or reagents, DFT can model the non-covalent interactions (e.g., steric hindrance, hydrogen bonds, C-H···π interactions) that dictate the stereochemical outcome. acs.org

Computational Approaches to Catalyst and Ligand Design

The reactivity of the alkyne and pyridine moieties can be significantly influenced by catalysts. For instance, rhodium-catalyzed C-H bond functionalization is a common method for pyridine synthesis involving alkynes, where ligands play a crucial role in preventing side reactions like alkyne dimerization. nih.gov Computational methods are instrumental in the rational design and screening of catalysts and ligands.

The general workflow involves:

Building a Virtual Library: Creating a computational library of potential catalysts or ligands with varied steric and electronic properties.

High-Throughput Screening: Using DFT to calculate key properties of the catalyst-substrate complexes for each candidate in the library. This could involve calculating binding energies or the activation barriers for key elementary steps in the catalytic cycle.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate calculated descriptors (e.g., ligand cone angle, HOMO/LUMO energies of the catalyst) with experimental or calculated reactivity and selectivity. researchgate.netresearchgate.net This allows for the rapid prediction of performance for new, untested catalysts.

These approaches facilitate a more efficient, rational search for optimal reaction conditions, minimizing experimental effort and resources. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity

MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that shows how the positions and velocities of the atoms evolve over time. scienomics.comnih.gov This allows for the exploration of the potential energy surface and the sampling of different conformations. For this compound, an MD simulation would reveal:

Dominant Conformations: By analyzing the trajectory, one can identify the most populated (lowest free energy) conformations in a given environment (e.g., in a vacuum or a specific solvent).

Flexibility and Dynamics: The simulation can quantify the flexibility of different parts of the molecule, such as the rotation around the C-O-C ether bonds and the movement of the alkyne tail. lumenlearning.com

Solvent Effects: Explicitly including solvent molecules in the simulation provides insight into how the solvent influences conformational preferences through interactions like hydrogen bonding.

Accessibility of Reactive Sites: The conformational ensemble generated by MD can be analyzed to determine the probability that the alkyne group or the pyridine nitrogen is sterically accessible for a reaction to occur.

Conformational analysis using computational methods has been shown to be critical for understanding the behavior of complex organic molecules with multiple polar functional groups. nih.gov

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a wealth of information about the electronic structure of a molecule, which is fundamental to its reactivity. Various calculated parameters, known as reactivity descriptors, can be used to predict how this compound will behave in chemical reactions.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For the title compound, the HOMO is likely to be localized on the electron-rich alkyne triple bond, while the LUMO would be centered on the electron-deficient pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visually indicates the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential around the pyridine nitrogen and the oxygen atoms, and a region of high electron density at the alkyne group. nih.gov

Conceptual DFT Descriptors: Based on how the energy of a system changes with the number of electrons, a set of reactivity descriptors can be defined. These include electronic chemical potential, chemical hardness (resistance to change in electron distribution), and softness. The Fukui function is particularly useful as it indicates the propensity of a site within the molecule to undergo nucleophilic, electrophilic, or radical attack.

The table below presents typical calculated values for key functional groups found in the target molecule, based on DFT studies of analogous compounds.

DescriptorPyridine RingTerminal AlkyneCarboxylic AcidReference
HOMO Energy -6.5 to -7.5 eV-8.0 to -9.0 eV-7.0 to -8.0 eV nih.govresearchgate.net
LUMO Energy -0.5 to -1.5 eV+1.0 to +2.0 eV-0.5 to -1.5 eV nih.govresearchgate.net
HOMO-LUMO Gap ~6.0 eV~10.0 eV~6.5 eV nih.gov
MEP Minimum Negative (at N atom)Slightly Negative (at C≡C)Negative (at C=O) nih.gov

Note: These values are illustrative and derived from studies on similar, not identical, molecules. The actual values for this compound would depend on the specific DFT method and basis set used, as well as the influence of the interconnected functional groups.

These quantum chemical descriptors provide a powerful framework for understanding and predicting the complex reactivity of this compound from first principles. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Pent-4-ynyloxy)isonicotinic acid with high purity?

  • Methodological Answer : Synthesis typically involves coupling the pent-4-ynyloxy group to the isonicotinic acid scaffold under nucleophilic substitution conditions. Key parameters include:

  • Catalyst Selection : Use Pd-mediated cross-coupling or base-catalyzed alkoxylation to minimize side reactions.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and stability of the alkyne group.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
    • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent alkyne oxidation or hydrolysis .
  • Ventilation : Use fume hoods during handling to avoid inhalation of dust/aerosols .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Key Techniques :

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode) and fragmentation patterns.
  • FT-IR Spectroscopy : Identify alkyne C≡C stretch (~2100 cm⁻¹) and carboxylic acid O-H/N-H stretches .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound under varying conditions?

  • Analytical Framework :

Contextualize Experimental Variables : Compare solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst systems across studies.

Theoretical Modeling : Use DFT calculations to predict electronic effects of the alkyne group on carboxylic acid reactivity .

Controlled Replication : Reproduce conflicting studies with standardized protocols (e.g., IUPAC-recommended methods) and validate via kinetic analysis .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound in biological systems?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model ligand-protein binding using force fields (e.g., CHARMM36) to assess stability of hydrogen bonds between the carboxylic acid moiety and target residues.
  • Docking Studies : Employ AutoDock Vina to screen binding affinities against enzymes like enoyl-ACP reductase (potential antibacterial target) .
  • ADMET Prediction : Use SwissADME to evaluate bioavailability, metabolic pathways, and toxicity risks .

Q. How can researchers design experiments to study the compound’s stability under oxidative or hydrolytic stress?

  • Experimental Design :

  • Stress Testing : Expose the compound to H₂O₂ (0.1–1.0 M) or pH gradients (2–12) at 37°C. Monitor degradation via LC-MS every 24 hours.
  • Kinetic Profiling : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots.
  • Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to differentiate oxidative vs. hydrolytic pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in aqueous buffers?

  • Resolution Strategy :

  • Solvent History : Pre-dry solvents to avoid water content discrepancies.
  • Particle Size Analysis : Use dynamic light scattering (DLS) to correlate solubility with particle size (<100 nm enhances solubility).
  • Ionization Effects : Measure pH-dependent solubility (pKa ~3.2 for carboxylic acid) and adjust ionic strength (e.g., 0.1 M PBS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.